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Compound of Interest

Compound Name: PXL770

Cat. No.: B10858185

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of PXL770, a first-in-class
direct AMP-activated protein kinase (AMPK) activator, in combination with other therapeutic
agents for non-alcoholic steatohepatitis (NASH). The information is supported by available

preclinical experimental data.

Executive Summary

PXL770, by directly activating AMPK, addresses multiple pathogenic drivers of NASH,
including impaired lipid metabolism, inflammation, and fibrogenesis. Preclinical studies have
explored the potential for additive or synergistic effects when PXL770 is combined with other
classes of drugs in development for NASH. These investigations suggest that a multi-targeted
approach could lead to enhanced therapeutic outcomes.

PXL770 Combination Therapy: Preclinical Evidence

Preclinical evaluations of PXL770 in combination with other key agents in development for
NASH have been conducted in a diet-induced obese (DIO) mouse model of the disease. The
primary finding from these studies is that combination therapy can result in greater
improvements in key disease-related parameters compared to monotherapy.

The key combination agents studied include:
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e GLP-1 Receptor Agonist (Semaglutide): These agents are known to improve glycemic
control and promote weight loss.

* FXR Agonist (Obeticholic Acid): Farnesoid X receptor agonists impact bile acid synthesis and
have anti-inflammatory and anti-fibrotic effects.

e Thyroid Receptor B Agonist (MGL-3196): These molecules are designed to increase liver fat
metabolism.

Data Presentation

The following tables summarize the key findings from preclinical studies. It is important to note
that detailed quantitative data from the combination arms of these studies are not fully available
in the public domain. The results are presented based on the qualitative descriptions of
"additive" or "synergistic" benefits reported in published materials.

Table 1: Summary of Preclinical Combination Therapy with PXL770 in a DIO-NASH Mouse
Model

Combination Key Findings

Further improvements in several key disease-
PXL770 + Semaglutide (GLP-1 RA) related parameters compared to either agent

alone.

Further improvements in several key disease-

PXL770 + Obeticholic Acid (FXR Agonist) related parameters compared to either agent
alone.
PXL770 + MGL-3196 (THR-[3 Agonist) Further improvements in liver lipid content.

Table 2: Effects of PXL770 Monotherapy on NASH Parameters in a DIO-NASH Mouse Model
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Parameter 35 mg/kg PXL770 BID 75 mglkg PXL770 BID
NAFLD Activity Score (NAS) 1 32% 1 44%
Liver Triglycerides 1 36% (p<0.001) 1 42% (p<0.001)
Liver Weight 1 23% (p<0.01) 1 33% (p<0.001)
Plasma Free Fatty Acids 1 37% (p<0.01) | 38% (p<0.01)
Plasma Cholesterol 1 33% (p<0.01) 1 34% (p<0.01)
Alanine Aminotransferase

| 68% (p<0.01) 1 79% (p<0.01)
(ALT)
Collagen Type | Gene

) 1 65% (p<0.01) | 68% (p<0.01)

Expression
Collagen Type lll Gene

1 60% (p<0.01) | 63% (p<0.01)

Expression

Data sourced from a study in a diet-induced obese NASH mouse model with biopsy-confirmed
steatosis and fibrosis.

Experimental Protocols

The following provides a detailed methodology for the key preclinical experiments cited.

Diet-Induced Obese (DIO) NASH Mouse Model

e Animal Strain: C57BL/6J mice.

o Diet: Adiet high in fat (e.g., 40-60% kcal from fat), fructose (in drinking water or diet), and
cholesterol is administered for an extended period (typically 34 weeks or longer) to induce a
NASH phenotype.

o Disease Confirmation: Prior to treatment initiation, liver biopsies are performed to confirm the
presence of steatosis (score =2) and fibrosis (stage =F1).

e Treatment Administration:
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o PXL770 is administered orally twice daily (BID) at doses such as 75 mg/kg.

o Combination agents (Semaglutide, Obeticholic Acid, MGL-3196) are administered
according to their established preclinical dosing regimens.

o Avehicle-treated control group is included in all studies.

e Duration of Treatment: 8 weeks.
e Endpoints:

o Histopathology: Liver sections are stained (e.g., with Hematoxylin and Eosin, Sirius Red)
to assess the NAFLD Activity Score (NAS) which includes steatosis, lobular inflammation,
and hepatocellular ballooning, as well as the stage of fibrosis.

o Biochemical Analysis: Liver triglycerides, plasma lipids, and liver enzymes (e.g., ALT) are
quantified.

o Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., collagen
I and Ill) is measured by RT-qPCR.

Mandatory Visualizations
Signaling Pathways

The synergistic potential of PXL770 in combination with other agents is rooted in their
complementary mechanisms of action.
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PXL770

AMPK Activation

Key Downstream Effects of AMPK Activation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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